Begacestat

Catalog No.
S520703
CAS No.
769169-27-9
M.F
C9H8ClF6NO3S2
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Begacestat

CAS Number

769169-27-9

Product Name

Begacestat

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

Molecular Formula

C9H8ClF6NO3S2

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSI-953; GSI953; GSI 953; Begacestat

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound Begacestat is 390.9538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Gamma-secretase is an enzyme involved in the processing of various proteins within the cell, including the amyloid precursor protein (APP). In Alzheimer's disease, abnormal cleavage of APP by gamma-secretase is believed to contribute to the formation of amyloid beta (Aβ) plaques, which are a hallmark of the disease.

Begacestat works by inhibiting gamma-secretase activity, thereby reducing the production of Aβ. This theoretical mechanism has been the basis for research investigating its potential to slow or prevent the progression of Alzheimer's disease.

Here are some relevant research articles:

  • Discovery of Begacestat, a Notch-1-Sparing γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease )

Research Findings

Begacestat has been studied in preclinical models and clinical trials to assess its effectiveness in treating Alzheimer's disease.

  • Preclinical studies have shown that Begacestat can reduce Aβ levels in the brain.
  • However, clinical trials have yielded mixed results. Some trials have shown modest benefits on cognitive function, while others have not.

More research is needed to determine the long-term efficacy and safety of Begacestat for Alzheimer's disease.

Here are some additional resources:

  • Begacestat (GSI-953): A Novel, Selective Thiophene Sulfonamide Inhibitor of Amyloid Precursor Protein γ-Secretase for the Treatment of Alzheimer's Disease )
  • Mesenchymal Stem Cells and Begacestat Mitigate Amyloid-β 25–35-Induced Cognitive Decline in Rat Dams and Hippocampal Deteriorations in Offspring )

Begacestat, also known as GSI-953, is a selective inhibitor of gamma-secretase, an enzyme complex responsible for the intramembrane cleavage of various integral membrane proteins, including the amyloid precursor protein (APP) and Notch receptors. Its chemical structure is characterized as a thiophene sulfonamide with the molecular formula C9H8ClF6NO3S2C_9H_8ClF_6NO_3S_2 and a molecular weight of approximately 391.73 g/mol . Begacestat was developed to target the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, while minimizing adverse effects associated with the inhibition of Notch signaling .

  • Inhibition of Gamma-Secretase: Begacestat acts as a selective inhibitor of gamma-secretase by binding to the enzyme's active site. This binding disrupts the enzyme's ability to cleave APP, thereby reducing the production of Aβ plaques []. Importantly, Begacestat exhibits a particular selectivity, sparing Notch signaling, a vital developmental pathway that can be disrupted by some gamma-secretase inhibitors [].
  • Limited Information: Currently, there is limited publicly available information regarding the specific safety profile and potential hazards of Begacestat. Clinical trials would be necessary to comprehensively assess its safety and tolerability in humans.

Please Note:

  • The information provided is based on currently available scientific research and may be subject to change as new data emerges.
  • Begacestat is still under investigation, and its efficacy and safety for treating Alzheimer's disease require further clinical trials.

Begacestat functions primarily through its inhibitory action on gamma-secretase. The gamma-secretase complex catalyzes the final cleavage steps of APP, leading to the generation of neurotoxic amyloid beta peptides (Aβ40 and Aβ42) . Begacestat selectively inhibits this cleavage process, reducing Aβ levels without significantly affecting Notch processing, which is critical for cellular signaling and development . The compound has demonstrated low nanomolar potency in inhibiting Aβ production in both cellular and cell-free assays, with effective concentrations (EC50) reported at approximately 12.4 nM for Aβ42 and 14.8 nM for Aβ40 .

In preclinical studies, Begacestat has shown significant biological activity by effectively reducing Aβ levels in various models. In transgenic mice that overexpress APP, treatment with Begacestat led to a robust decrease in Aβ levels in the brain, plasma, and cerebrospinal fluid. For instance, a dose of 100 mg/kg resulted in an approximately 88% reduction in cerebrospinal fluid Aβ levels within hours of administration . Furthermore, Begacestat has been associated with improvements in cognitive function related to fear conditioning tasks, correlating with reduced Aβ load .

The synthesis of Begacestat involves multiple steps starting from high-throughput screening hits that were optimized for potency and selectivity. The initial lead compounds underwent structural modifications to enhance their stability and selectivity against Notch signaling . The synthesis typically includes:

  • Formation of the thiophene ring.
  • Introduction of the sulfonamide group.
  • Incorporation of hexafluorinated substituents to enhance biological activity and stability.

The final compound demonstrates improved stability compared to earlier analogs due to these modifications .

Begacestat has primarily been investigated for its potential therapeutic applications in Alzheimer's disease by targeting amyloid beta production. Clinical trials have explored its efficacy in reducing cognitive decline associated with Alzheimer's disease and its safety profile in human subjects . Despite challenges faced by other gamma-secretase inhibitors in clinical settings, Begacestat remains a focus for ongoing research due to its selective action and promising preclinical results.

Interaction studies have demonstrated that Begacestat selectively inhibits APP cleavage over Notch processing. This selectivity is crucial as non-selective inhibition can lead to significant side effects due to impaired Notch signaling pathways . In vitro assays have confirmed that Begacestat displaces tritiated analogs from gamma-secretase complexes with similar potency, indicating strong binding affinity and specificity towards its target enzyme .

Several compounds exhibit similarities to Begacestat in terms of mechanism or structure but differ in selectivity or potency:

Compound NameMechanismSelectivityPotency (EC50)
SemagacestatGamma-secretase inhibitorNon-selective>10 μM
ELND006Gamma-secretase inhibitorNon-selectiveSignificant liver toxicity
WAY-210952Gamma-secretase inhibitorLess selective>10 μM
AvagacestatGamma-secretase inhibitorModerate selectivity12 nM for Aβ42

Begacestat's unique feature lies in its enhanced selectivity for APP over Notch compared to these other compounds, making it a potentially safer option for therapeutic use in Alzheimer's disease while minimizing adverse effects associated with Notch inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

390.9538321 g/mol

Monoisotopic Mass

390.9538321 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3666C56BBU

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aspartic peptidases [EC:3.4.23.-]
PSEN1/PSENEN/NCSTN/APH1A [HSA:5663 55851 23385 51107] [KO:K04505 K06170 K06171 K06172]

Other CAS

769169-27-9

Wikipedia

Begacestat

Dates

Modify: 2023-08-15
1: Probst G, Aubele DL, Bowers S, Dressen D, Garofalo AW, Hom RK, Konradi AW, Marugg JL, Mattson MN, Neitzel ML, Semko CM, Sham HL, Smith J, Sun M, Truong AP, Ye XM, Xu YZ, Dappen MS, Jagodzinski JJ, Keim PS, Peterson B, Latimer LH, Quincy D, Wu J, Goldbach E, Ness DK, Quinn KP, Sauer JM, Wong K, Zhang H, Zmolek W, Brigham EF, Kholodenko D, Hu K, Kwong GT, Lee M, Liao A, Motter RN, Sacayon P, Santiago P, Willits C, Bard F, Bova MP, Hemphill SS, Nguyen L, Ruslim L, Tanaka K, Tanaka P, Wallace W, Yednock TA, Basi GS. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro- 1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydr o-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. J Med Chem. 2013 Jul 11;56(13):5261-74. doi: 10.1021/jm301741t. Epub 2013 Jun 20. PubMed PMID: 23713656.
2: Niva C, Parkinson J, Olsson F, van Schaick E, Lundkvist J, Visser SA. Has inhibition of Aβ production adequately been tested as therapeutic approach in mild AD? A model-based meta-analysis of γ-secretase inhibitor data. Eur J Clin Pharmacol. 2013 Jun;69(6):1247-60. doi: 10.1007/s00228-012-1459-3. Epub 2013 Jan 4. PubMed PMID: 23288352.
3: McKee TD, Loureiro RM, Dumin JA, Zarayskiy V, Tate B. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. J Neurosci Methods. 2013 Feb 15;213(1):14-21. doi: 10.1016/j.jneumeth.2012.11.011. Epub 2012 Dec 7. PubMed PMID: 23219895.
4: Hopkins CR. ACS chemical neuroscience molecule spotlight on Begacestat (GSI-953). ACS Chem Neurosci. 2012 Jan 18;3(1):3-4. doi: 10.1021/cn200124u. PubMed PMID: 22860177; PubMed Central PMCID: PMC3369785.
5: Kirk R. Clinical trials in CNS--SMi's eighth annual conference. IDrugs. 2010 Feb;13(2):66-9. PubMed PMID: 20127552.
6: Tomita T. [Alzheimer's disease treatment by inhibition/modulation of the gamma-secretase activity]. Rinsho Shinkeigaku. 2009 Nov;49(11):845-7. Review. Japanese. PubMed PMID: 20030227.
7: Martone RL, Zhou H, Atchison K, Comery T, Xu JZ, Huang X, Gong X, Jin M, Kreft A, Harrison B, Mayer SC, Aschmies S, Gonzales C, Zaleska MM, Riddell DR, Wagner E, Lu P, Sun SC, Sonnenberg-Reines J, Oganesian A, Adkins K, Leach MW, Clarke DW, Huryn D, Abou-Gharbia M, Magolda R, Bard J, Frick G, Raje S, Forlow SB, Balliet C, Burczynski ME, Reinhart PH, Wan HI, Pangalos MN, Jacobsen JS. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease. J Pharmacol Exp Ther. 2009 Nov;331(2):598-608. doi: 10.1124/jpet.109.152975. Epub 2009 Aug 11. PubMed PMID: 19671883.
8: Mayer SC, Kreft AF, Harrison B, Abou-Gharbia M, Antane M, Aschmies S, Atchison K, Chlenov M, Cole DC, Comery T, Diamantidis G, Ellingboe J, Fan K, Galante R, Gonzales C, Ho DM, Hoke ME, Hu Y, Huryn D, Jain U, Jin M, Kremer K, Kubrak D, Lin M, Lu P, Magolda R, Martone R, Moore W, Oganesian A, Pangalos MN, Porte A, Reinhart P, Resnick L, Riddell DR, Sonnenberg-Reines J, Stock JR, Sun SC, Wagner E, Wang T, Woller K, Xu Z, Zaleska MM, Zeldis J, Zhang M, Zhou H, Jacobsen JS. Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease. J Med Chem. 2008 Dec 11;51(23):7348-51. doi: 10.1021/jm801252w. PubMed PMID: 19012391.

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